molecular formula C14H12BrNO2S B11798331 2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one

2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Cat. No.: B11798331
M. Wt: 338.22 g/mol
InChI Key: GVFLFZIAGIGFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a sophisticated benzothiazole-based chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound is of significant interest in the development of novel enzyme inhibitors, particularly targeting kinase signaling pathways . Benzothiazole derivatives are recognized for their versatile interactions with biological targets and are found in a range of therapeutic agents . The structural motif of this compound suggests potential for application in early-stage research focused on metabolic diseases and inflammation . Researchers can utilize this intermediate to explore structure-activity relationships (SAR), as the bromo substituent offers a reactive site for further functionalization via cross-coupling reactions and other synthetic transformations. The methoxyphenyl moiety is a common pharmacophore that can influence the compound's binding affinity and selectivity. This makes it a valuable building block for constructing more complex molecules aimed at probing specific biological mechanisms. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H12BrNO2S

Molecular Weight

338.22 g/mol

IUPAC Name

2-bromo-5-(3-methoxyphenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one

InChI

InChI=1S/C14H12BrNO2S/c1-18-10-4-2-3-8(5-10)9-6-11-13(12(17)7-9)19-14(15)16-11/h2-5,9H,6-7H2,1H3

InChI Key

GVFLFZIAGIGFQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC3=C(C(=O)C2)SC(=N3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one typically involves the following steps:

    Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through the reaction of a suitable amine with a brominated phenyl compound.

    Cyclization: The intermediate product undergoes cyclization to form the benzo[d]thiazole core.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Physical Properties of Analogs

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound N/A 2-Br, 5-(3-MeO-phenyl) C₁₄H₁₂BrNO₂S 354.22 High lipophilicity (LogP ~3.5*), moderate solubility in DMSO
5,6-Dihydrobenzo[d]thiazol-7(4H)-one 935850-03-6 None C₇H₇NOS 153.20 Low molecular weight, higher aqueous solubility
2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one 1161776-13-1 2-NH₂ C₇H₈N₂OS 168.21 Polar (PSA ~98 Ų), forms hydrogen bonds
2-Methyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one 17583-14-1 2-Me C₈H₉NOS 167.23 Electron-donating Me group enhances ring reactivity
2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one 1201633-72-8 2-Br C₇H₆BrNOS 232.10 Bromine increases density (1.7 g/cm³) and reactivity

*Estimated using ’s LogP data for methyl analog (1.97) and substituent contribution rules.

Reactivity and Functional Group Impact

  • Bromine vs. Amino/Methyl Substituents: Bromine at position 2 (target compound and CAS 1201633-72-8) facilitates nucleophilic substitution (e.g., Suzuki coupling) but reduces solubility due to hydrophobicity . Amino groups (CAS 1161776-13-1) enhance hydrogen bonding and polarity, improving solubility in polar solvents like ethanol . Methyl groups (CAS 17583-14-1) increase electron density on the thiazolone ring, accelerating electrophilic aromatic substitution .
  • 3-Methoxyphenyl vs. Simpler Substituents :

    • The 3-methoxyphenyl group in the target compound introduces steric bulk and aromatic interactions absent in simpler analogs. This may improve binding to aromatic residues in biological targets (e.g., kinase ATP pockets) .

Spectroscopic and Analytical Comparison

Table 2: Spectral Data of Selected Compounds
Compound IR (C-Br, cm⁻¹) ¹H-NMR (Key Signals) MS (M⁺)
Target Compound ~535 (C-Br) δ 3.8 (s, OCH₃), 6.7–7.5 (m, Ar-H) 354 (M⁺)
2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one 533 δ 2.9–3.1 (m, CH₂), 7.2–7.4 (Ar-H) 232 (M⁺)
5-(2-Methylphenyl) triazole-thione N/A δ 2.55 (s, CH₃), 6.1–8.0 (Ar-H) 464 (M+1)
  • IR : Brominated compounds show C-Br stretches near 530–535 cm⁻¹ .
  • ¹H-NMR : Methoxy groups yield singlets at δ 3.8, while aromatic protons of 3-methoxyphenyl appear as multiplets between δ 6.7–7.5 .

Biological Activity

2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₂BrNO₂S, with a molecular weight of approximately 338.22 g/mol. The compound features a bromine atom, a methoxyphenyl group, and a benzothiazole moiety, which contribute to its biological activities.

Antimicrobial Activity

Research indicates that compounds within the benzothiazole class exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of benzothiazole, including this compound, display activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 µg/mL
2-Amino-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-oneStaphylococcus aureus25 µg/mL
2-Chloro-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-onePseudomonas aeruginosa30 µg/mL

The above table summarizes the antimicrobial activity of related compounds. Notably, the compound shows promising results against Gram-positive and Gram-negative bacteria.

Anticancer Activity

In addition to antimicrobial properties, this compound has been evaluated for its anticancer potential. Studies have demonstrated its effectiveness against various cancer cell lines.

Table 2: Anticancer Activity Against Human Cell Lines

Cell LineIC₅₀ (µM)Compound Tested
HepG-2 (Liver)<25This compound
MCF-7 (Breast)<30This compound
PC-3 (Prostate)<35This compound

The data indicates that the compound exhibits significant anti-proliferative effects on liver and breast cancer cell lines, with IC₅₀ values suggesting potent activity.

The exact mechanism by which this compound exerts its biological effects requires further investigation. However, it is hypothesized that the presence of the benzothiazole moiety may play a critical role in interacting with biological targets such as enzymes or receptors involved in cell proliferation and microbial resistance.

Case Studies

A recent study explored the synthesis of various benzothiazole derivatives and their biological evaluation. The findings revealed that modifications to the benzothiazole core significantly influenced both antimicrobial and anticancer activities. The study highlighted the potential for developing new therapeutic agents based on structural variations of compounds like this compound .

Q & A

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueExpected SignalsReference
¹H NMR δ 3.8 ppm (OCH₃), δ 2.5–3.0 ppm (CH₂), δ 7.2–7.4 ppm (aromatic)
¹³C NMR 189 ppm (C=O), 95 ppm (C-Br), 160 ppm (C-OCH₃)
IR 1644 cm⁻¹ (C=O), 584 cm⁻¹ (C-S-C), 2958 cm⁻¹ (C-H)

Q. Table 2: Optimization Parameters for Regioselective Bromination

ParameterOptimal ConditionImpact on Selectivity
Temperature0–5°CReduces di-bromination
CatalystNBS in CH₃COOHEnhances electrophilic Br⁺ generation
SolventAnhydrous DCMMinimizes hydrolysis of intermediates

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.